Ethyl 4-(hexadecyloxy)benzoate
Overview
Description
Ethyl 4-(hexadecyloxy)benzoate is a useful research compound. Its molecular formula is C25H42O3 and its molecular weight is 390.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Juvenile Hormone Activity in Insects : Ethyl 4-(hexadecyloxy)benzoate derivatives have been studied for their anti-juvenile hormone (anti-JH) activities, particularly in the silkworm, Bombyx mori. These compounds can induce precocious metamorphosis in the larvae, a sign of juvenile hormone deficiency. Such compounds include ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate and ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, which can counteract the effects of juvenile hormone agonists like methoprene and influence hemolymph juvenile hormone esterase activity, crucial for the initiation of pupation in larvae (Kuwano et al., 2008), (Yamada et al., 2016), (Kaneko et al., 2011).
Applications in Material Science : Research has been conducted on this compound derivatives for their potential in creating new materials, especially in the field of liquid crystal technology. For example, fluorinated monomers containing ester functions have been synthesized and examined for their smectogen properties, useful in applications like liquid crystal displays (LCDs) (Bracon et al., 2000). Similarly, ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates have shown potential in LCD and temperature sensing devices due to their liquid crystalline properties (Mehmood et al., 2018).
Pharmaceutical Research : Some studies have explored the potential medicinal applications of this compound derivatives. For instance, ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate has been evaluated for its gastroprotective activity against gastric mucosal ulcer in rats, suggesting its potential in developing new treatments (Halabi et al., 2014).
Liquid Crystal Compound Studies : The phase behavior of liquid crystalline compounds, including those related to this compound, has been a subject of study. This research helps in understanding the properties and applications of liquid crystals in various technologies (Naoum et al., 1997).
Properties
IUPAC Name |
ethyl 4-hexadecoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27-4-2/h18-21H,3-17,22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDHLOUYLJFYNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390786 | |
Record name | Benzoic acid, 4-(hexadecyloxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62443-20-3 | |
Record name | Benzoic acid, 4-(hexadecyloxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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